Cas no 1353101-75-3 (2-(5-Bromo-2-hydroxymethylphenyl)ethanol)

2-(5-Bromo-2-hydroxymethylphenyl)ethanol 化学的及び物理的性質
名前と識別子
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- 2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol
- 2-(5-Bromo-2-hydroxymethylphenyl)ethanol
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計算された属性
- せいみつぶんしりょう: 229.99400
じっけんとくせい
- PSA: 40.46000
- LogP: 1.47620
2-(5-Bromo-2-hydroxymethylphenyl)ethanol セキュリティ情報
2-(5-Bromo-2-hydroxymethylphenyl)ethanol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2-(5-Bromo-2-hydroxymethylphenyl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B696200-250mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 250mg |
$ 397.00 | 2023-04-18 | ||
A2B Chem LLC | AE62372-1g |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 95% | 1g |
$499.00 | 2024-04-20 | |
1PlusChem | 1P009XDW-1g |
2-(5-bromo-2-(hydroxymethyl)phenyl)ethanol |
1353101-75-3 | 95% | 1g |
$532.00 | 2025-02-25 | |
TRC | B696200-100mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 100mg |
$ 224.00 | 2023-04-18 | ||
TRC | B696200-25mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 25mg |
$ 92.00 | 2023-04-18 | ||
Crysdot LLC | CD12151900-1g |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 95+% | 1g |
$424 | 2024-07-23 | |
1PlusChem | 1P009XDW-250mg |
2-(5-bromo-2-(hydroxymethyl)phenyl)ethanol |
1353101-75-3 | 95% | 250mg |
$261.00 | 2025-02-25 | |
TRC | B696200-50mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 50mg |
$ 150.00 | 2023-04-18 | ||
A2B Chem LLC | AE62372-250mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 95% | 250mg |
$249.00 | 2024-04-20 |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
2-(5-Bromo-2-hydroxymethylphenyl)ethanolに関する追加情報
Professional Introduction to 2-(5-Bromo-2-hydroxymethylphenyl)ethanol (CAS No. 1353101-75-3)
2-(5-Bromo-2-hydroxymethylphenyl)ethanol, with the chemical formula C₉H₉BrO₂, is a significant compound in the field of pharmaceutical and biochemical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both a 5-bromo substituent and a 2-hydroxymethyl group makes it a versatile intermediate for synthesizing various pharmacologically active molecules. Its molecular structure, characterized by an aromatic ring with bromine and hydroxymethyl functionalities, offers a rich scaffold for further chemical modifications.
The compound's CAS number, 1353101-75-3, is a unique identifier that ensures precise classification and tracking within chemical databases and literature. This numbering system is crucial for researchers to locate and reference specific chemical entities accurately. The synthesis of 2-(5-Bromo-2-hydroxymethylphenyl)ethanol typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the bromine atom at the fifth position of the phenyl ring enhances its reactivity, making it a valuable building block for further functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both bromine and hydroxymethyl groups. These functional groups are known to influence the metabolic stability, solubility, and binding affinity of drug candidates. The 5-bromo moiety, in particular, has been extensively studied for its role in enhancing the bioavailability and metabolic half-life of various therapeutic agents. Meanwhile, the 2-hydroxymethyl group can serve as a site for further derivatization, allowing chemists to tailor the compound's properties to specific biological targets.
One of the most compelling aspects of 2-(5-Bromo-2-hydroxymethylphenyl)ethanol is its utility in the synthesis of novel bioactive molecules. Researchers have leveraged this compound to develop potential treatments for a range of diseases, including cancer, inflammation, and neurological disorders. For instance, studies have demonstrated that derivatives of this compound can modulate key signaling pathways involved in disease progression. The ability to modify both the brominated aromatic ring and the hydroxymethyl side chain provides a high degree of flexibility in designing molecules with optimized pharmacokinetic profiles.
The integration of computational chemistry techniques has further enhanced the understanding of how 2-(5-Bromo-2-hydroxymethylphenyl)ethanol interacts with biological targets. Molecular modeling studies have revealed insights into its binding affinity and mode of action at various receptors and enzymes. These insights are crucial for rational drug design, allowing researchers to predict how structural modifications will affect biological activity. By combining experimental data with computational predictions, scientists can accelerate the discovery process and identify promising lead compounds more efficiently.
In addition to its pharmaceutical applications, 2-(5-Bromo-2-hydroxymethylphenyl)ethanol has shown promise in material science research. Its unique structural features make it a suitable candidate for developing new polymers and coatings with enhanced durability and functionality. The bromine atom can serve as a crosslinking point, while the hydroxymethyl group can participate in hydrogen bonding networks, leading to materials with improved mechanical properties. Such advancements could have far-reaching implications in industries ranging from construction to electronics.
The synthesis and characterization of 2-(5-Bromo-2-hydroxymethylphenyl)ethanol also contribute to our broader understanding of organic chemistry principles. The reaction pathways used to produce this compound provide valuable insights into how functional groups can be selectively introduced and modified on aromatic scaffolds. These insights are not only relevant for drug development but also for advancing synthetic methodologies in general. By studying compounds like this one, chemists can refine their techniques and develop more efficient synthetic routes for other complex molecules.
The future prospects for 2-(5-Bromo-2-hydroxymethylphenyl)ethanol are promising, given its versatility as a synthetic intermediate and its potential biological applications. Ongoing research efforts are focused on expanding its utility by exploring new derivatives and reaction conditions. Collaborative studies between academia and industry are likely to drive innovation in this area, leading to novel therapeutics and advanced materials based on this compound's framework.
In conclusion, 2-(5-Bromo-2-hydroxymethylphenyl)ethanol (CAS No. 1353101-75-3) is a multifaceted compound with significant implications in pharmaceutical research and material science. Its unique structural features make it a valuable tool for synthesizing bioactive molecules and developing advanced materials. As our understanding of organic chemistry continues to evolve, compounds like this one will play an increasingly important role in addressing global challenges in health and technology.
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